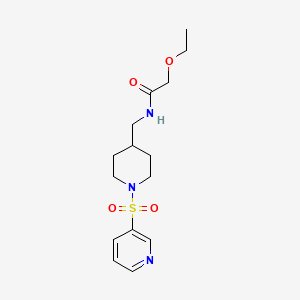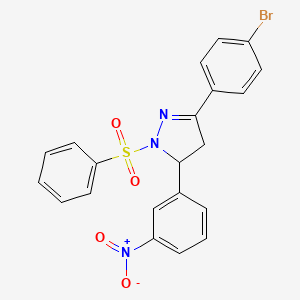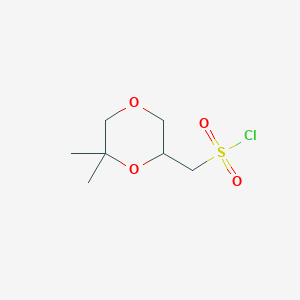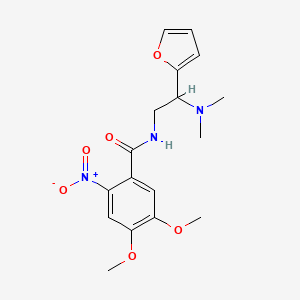
2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, commonly referred to as EPMA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
EPMA exerts its effects through the inhibition of specific enzymes involved in various biological processes. Specifically, EPMA has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Additionally, EPMA has been shown to inhibit the activity of dipeptidyl peptidase-4, an enzyme involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPMA has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that EPMA can inhibit the production of leukotrienes and other pro-inflammatory mediators. EPMA has also been shown to improve glucose metabolism and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EPMA has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, EPMA has limitations, including its low solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
For research could include the development of new synthetic methods to improve the yield and purity of EPMA, the evaluation of EPMA as a potential drug candidate for the treatment of various diseases, and the exploration of new biological targets for EPMA inhibition.
Conclusion:
In conclusion, EPMA is a chemical compound that has shown significant potential for various applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential applications in medicinal chemistry, inflammation, and glucose metabolism. While EPMA has several advantages for lab experiments, it also has limitations that need to be addressed. Future research could focus on developing new synthetic methods, evaluating EPMA as a potential drug candidate, and exploring new biological targets for EPMA inhibition.
Méthodes De Synthèse
The synthesis of EPMA involves a multi-step process that starts with the reaction of 4-piperidone hydrochloride with 3-pyridinesulfonyl chloride to form 1-(pyridin-3-ylsulfonyl)piperidin-4-ol. This intermediate is then reacted with ethyl chloroacetate to produce the final product, EPMA. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
EPMA has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, EPMA has been tested as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. EPMA has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of lipid mediators, which could lead to the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-ethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-2-22-12-15(19)17-10-13-5-8-18(9-6-13)23(20,21)14-4-3-7-16-11-14/h3-4,7,11,13H,2,5-6,8-10,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKBFGYLVCEDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)

![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2756062.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2756064.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)

![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)


